(S)-Methyl 1-tosylaziridine-2-carboxylate

カタログ番号 B2575715

CAS番号:

105424-75-7

分子量: 255.29

InChIキー: XVHSPJDUTHOVFO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

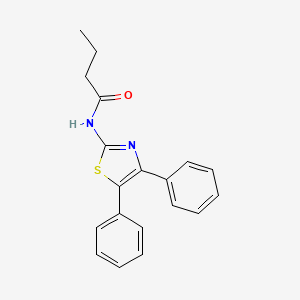

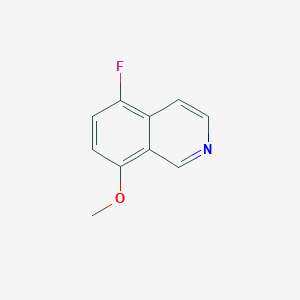

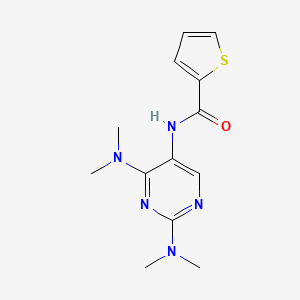

“(S)-Methyl 1-tosylaziridine-2-carboxylate” is a chemical compound with the CAS number 105424-75-7 . It has a molecular weight of 255.29 and its molecular formula is C11H13NO4S .

Molecular Structure Analysis

The InChI code for “(S)-Methyl 1-tosylaziridine-2-carboxylate” is1S/C11H13NO4S/c1-8-3-5-9(6-4-8)17(14,15)12-7-10(12)11(13)16-2/h3-6,10H,7H2,1-2H3/t10-,12?/m0/s1 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

“(S)-Methyl 1-tosylaziridine-2-carboxylate” appears as a pale-yellow to yellow-brown sticky oil to semi-solid substance .科学的研究の応用

Asymmetric Synthesis of Amino Acids

- Asymmetric Synthesis of α-Alkyl β-Amino Acids : The stereoselective ring opening of N-tosylaziridine 2-carboxylate esters, like (S)-Methyl 1-tosylaziridine-2-carboxylate, is used in the asymmetric synthesis of α-methyl β-amino acids. This process involves a series of steps, including the use of LiAlH4 and oxidation, leading to the efficient synthesis of these amino acids from N-sulfinylaziridine 2-carboxylate esters (Davis, Reddy, & Liang, 1997).

Catalysis and Ring-Opening Reactions

- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst. This results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating the utility of (S)-Methyl 1-tosylaziridine-2-carboxylate in facilitating regioselective catalytic reactions (Zhu, Lan, & Kwon, 2003).

Synthesis of Substituted Amino Acids

- Preparation of 2,2,3-Trisubstituted Methyl 1-Benzoylaziridine-2-carboxylates : Starting from α-alkyl β-amino acids, the synthesis of these compounds involves the formation of a lithium dianion and reaction with iodine. The aziridines undergo ring expansion or ring opening, enabling the synthesis of both α-substituted α-hydroxy β-amino acids and α-substituted β-hydroxy α-amino acids (Papa & Tomasini, 2000).

Enantioselective Hydrolysis

- Enantioselective Hydrolysis in Drug Synthesis : (S)-1,4-Benzodioxan-2-carboxylic acid, a compound related to (S)-Methyl 1-tosylaziridine-2-carboxylate, is used as a starting compound in the production of the drug doxazosin mesylate. The study shows the catalytic ability of various commercial lipases for the preparation of the (S) enantiomer of this compound (Varma, Kasture, Nene, & Kalkote, 2008).

Mechanistic Studies in Organic Chemistry

- Ring Opening and Cycloaddition Mechanisms : Studies have explored the highly regioselective S N 2-type ring opening of 2-aryl- N-tosylaziridines with carbonyl compounds. This research contributes to a deeper understanding of the mechanisms involved in organic synthesis and the role of compounds like (S)-Methyl 1-tosylaziridine-2-carboxylate (Ghorai & Ghosh, 2007).

将来の方向性

特性

IUPAC Name |

methyl (2S)-1-(4-methylphenyl)sulfonylaziridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-8-3-5-9(6-4-8)17(14,15)12-7-10(12)11(13)16-2/h3-6,10H,7H2,1-2H3/t10-,12?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHSPJDUTHOVFO-NUHJPDEHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 1-tosylaziridine-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

5-Fluoro-8-methoxyisoquinoline

2411291-24-0

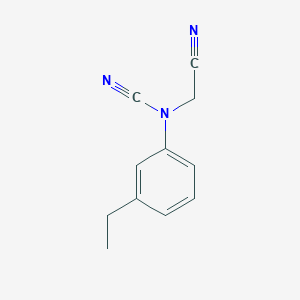

Cyanomethyl-(3-ethylphenyl)cyanamide

1384610-33-6

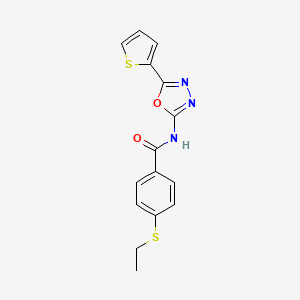

![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2575635.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2575644.png)

![2-(carbamoylmethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2575645.png)

![2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2575648.png)